molecular formula C8H6BrNO B1343867 4-(Bromomethyl)benzo[d]oxazole CAS No. 223792-93-6

4-(Bromomethyl)benzo[d]oxazole

Cat. No.: B1343867
CAS No.: 223792-93-6
M. Wt: 212.04 g/mol
InChI Key: HMNKDIONYRTFOV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)benzo[d]oxazole typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of benzo[d]oxazole with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces oxides .

Scientific Research Applications

4-(Bromomethyl)benzo[d]oxazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)benzo[d]oxazole is unique due to its bromomethyl group, which provides distinct reactivity compared to other benzo[d]oxazole derivatives. This reactivity allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

4-(bromomethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNKDIONYRTFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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